2-Chloro-4-methyl-5-nitrobenzoic acid

Description

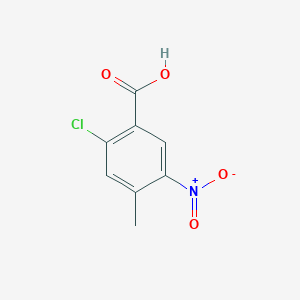

2-Chloro-4-methyl-5-nitrobenzoic acid (CAS: 101580-96-5) is a substituted benzoic acid derivative with the molecular formula C₈H₆ClNO₄ and a molecular weight of 215.59 g/mol . The compound features a chlorine atom at position 2, a methyl group at position 4, and a nitro group at position 5 on the aromatic ring (Figure 1). It is primarily used in research settings, with applications in chemical synthesis and material science, and is available as a high-purity (>98%) reagent . Key handling guidelines include storage at -80°C for long-term stability and preparation of stock solutions in organic solvents (e.g., DMSO) to avoid degradation .

Properties

IUPAC Name |

2-chloro-4-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-4-2-6(9)5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOBSRFDFRRCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis via Chloromethyl Intermediates

An alternative method involves starting from 2-chloro-4-methylbenzene derivatives, which are first chlorinated at the methyl group to form benzylidene dichloride intermediates, followed by nitration and oxidation to yield the target benzoic acid.

| Step | Reaction | Conditions | Yield & Notes |

|---|---|---|---|

| 1. Photochlorination | 2-chloro-4-methylbenzene → 2-chloro-4-methylbenzylidene dichloride | UV light, Cl2 gas | High conversion, formation of chloromethyl intermediate |

| 2. Mixed acid nitration | Intermediate + HNO3/H2SO4 | 0–5 °C | Introduction of nitro group at 5-position |

| 3. Hydrolysis and oxidation | Heating with aqueous acid | 80–110 °C | Conversion to 2-chloro-4-methyl-5-nitrobenzoic acid |

- Total yield reported above 80%.

- Mild reaction conditions and shorter process cycle.

- Reduced waste generation and lower equipment corrosion.

- Suitable for industrial scale-up.

Comparative Data Table of Preparation Methods

| Parameter | Direct Nitration of 2-chloro-4-methylbenzoic acid | Multi-Step via Chloromethyl Intermediate |

|---|---|---|

| Starting Material | 2-chloro-4-methylbenzoic acid (solid) | 2-chloro-4-methylbenzene (liquid) |

| Key Reagents | HNO3, H2SO4 | Cl2 (photochlorination), HNO3, H2SO4 |

| Reaction Temperature | 0–4 °C (nitration), 80–110 °C (hydrolysis) | 0–5 °C (nitration), 80–110 °C (oxidation) |

| Total Reaction Steps | 2–3 | 3–4 (photochlorination, nitration, hydrolysis/oxidation) |

| Yield (%) | 80–90% | >80% overall |

| Purity (HPLC) | >90% | >90% |

| Waste & Safety | Large acid consumption, corrosive waste | Lower acid consumption, milder conditions |

| Industrial Suitability | Yes, but requires acid waste management | Yes, with lower environmental impact |

Detailed Research Findings and Notes

Nitration selectivity: The presence of the chloro and methyl substituents directs nitration preferentially to the 5-position on the benzene ring, enabling regioselective synthesis of the target nitro acid.

Reaction monitoring: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard analytical methods used to monitor reaction progress and product purity.

Intermediate handling: Chloromethyl intermediates formed during photochlorination are reactive and must be handled under controlled conditions to avoid side reactions.

Hydrolysis conditions: Hydrolysis of chlorinated intermediates to the carboxylic acid requires elevated temperatures (80–110 °C) and acidic aqueous media for efficient conversion.

Product isolation: Extraction with ethyl acetate followed by washing and drying yields the product as a white solid with characteristic melting points confirming identity.

Environmental considerations: Newer methods emphasize reducing acid consumption and minimizing waste, improving the sustainability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.

Substitution: Nucleophiles like amines, in the presence of a base, can replace the chloro group.

Major Products Formed

Reduction: 2-Chloro-4-methyl-5-aminobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Antiviral and Anticancer Properties

Research has indicated that 2-chloro-4-methyl-5-nitrobenzoic acid exhibits potential as an active pharmaceutical ingredient with antiviral and anticancer properties. It has been studied for its efficacy against immunodeficiency diseases, suggesting that it may play a role in developing novel therapies for such conditions . The compound has shown promise in forming co-crystals with other compounds, like nicotinamide, enhancing its stability and potentially improving its therapeutic efficacy .

Synthesis of Drug Intermediates

The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives are involved in the production of drugs targeting different medical conditions. For instance, the synthesis of this compound can lead to the development of new drug formulations that leverage its unique chemical properties .

Agrochemical Applications

Pesticide Production

this compound is utilized in the synthesis of herbicides and pesticides. It acts as an intermediate in the production of compounds that are effective against a variety of agricultural pests. Its derivatives are known to enhance crop yields by providing effective pest control solutions while minimizing environmental impact .

Material Science Applications

Polymeric Materials

The compound's chemical structure allows it to be incorporated into polymeric materials, where it can impart specific properties such as increased thermal stability or improved mechanical strength. Research into its incorporation into polymers is ongoing, with potential applications in creating advanced materials for electronics and coatings .

Case Study 1: Antiviral Activity

A study published in PubMed explored the antiviral properties of this compound against immunodeficiency viruses. The results indicated significant antiviral activity, leading to further investigations into its mechanism of action and potential therapeutic applications .

Case Study 2: Synthesis of Co-Crystals

In another study, researchers investigated the co-crystallization of this compound with nicotinamide. The resulting co-crystal demonstrated enhanced thermal stability compared to its individual components, suggesting potential benefits for drug formulation processes .

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-5-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro and methyl groups influence the compound’s reactivity and binding affinity to different targets .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |

|---|---|---|---|---|---|

| 2-Chloro-4-methyl-5-nitrobenzoic acid | 101580-96-5 | C₈H₆ClNO₄ | 215.59 | Not reported | Organic solvents |

| 2-Chloro-5-nitrobenzoic acid | 2516-96-3 | C₇H₄ClNO₄ | 201.57 | 215–217 | Organic solvents |

| 4-Chloro-2-methyl-5-nitrobenzoic acid | 476660-41-0 | C₈H₆ClNO₄ | 215.59 | Not reported | Not reported |

| 5-Chloro-4-fluoro-2-nitrobenzoic acid | 138762-97-7 | C₇H₃ClFNO₄ | 219.56 | Not reported | Not reported |

| 2-Chloro-5-methoxy-4-nitrobenzoic acid | N/A | C₈H₆ClNO₅ | 231.59 | Not reported | Solvent-dependent |

Table 2: Substituent Effects on Acidity and Reactivity

| Compound | Key Substituents | Acidity (Relative) | Reactivity in Electrophilic Substitution |

|---|---|---|---|

| This compound | 2-Cl, 4-CH₃, 5-NO₂ | Moderate | Steric hindrance reduces reactivity |

| 2-Chloro-5-nitrobenzoic acid | 2-Cl, 5-NO₂ | High | Enhanced due to nitro’s electron-withdrawing effect |

| 5-Chloro-4-fluoro-2-nitrobenzoic acid | 5-Cl, 4-F, 2-NO₂ | Very high | Fluorine’s electronegativity increases activation |

| 2-Chloro-5-methoxy-4-nitrobenzoic acid | 2-Cl, 5-OCH₃, 4-NO₂ | Low | Methoxy’s electron donation deactivates ring |

Research Findings and Implications

- Electronic Effects : The nitro group at position 5 in the target compound withdraws electron density, enhancing acidity compared to methoxy-substituted analogs .

- Applications : Nitro-substituted benzoic acids are precursors in agrochemicals (e.g., herbicides) and pharmaceuticals. The target compound’s methyl group may improve lipid solubility, enhancing bioavailability in drug design .

Biological Activity

2-Chloro-4-methyl-5-nitrobenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its anti-tumor properties and interactions with biological macromolecules.

Synthesis and Characterization

This compound can be synthesized through various methods, including nitration of the corresponding benzoic acid derivatives. Characterization techniques such as X-ray diffraction and infrared spectroscopy are commonly employed to confirm the structure and purity of the synthesized compounds.

Antitumor Activity

Recent studies have highlighted the anti-tumor activity of metal complexes formed with this compound. These complexes have shown promising results in inducing apoptosis in various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells.

Table 1: Summary of Antitumor Activity

| Complex | Cell Line | IC50 (µM) | % Growth Inhibition at 60 µM |

|---|---|---|---|

| Complex 1 | A549 | 8.82 | 75.70 |

| Complex 2 | Caco-2 | 0.00053 | 72.70 |

| Complex 3 | A549 | Not reported | <5.02 |

The MTT assay results indicate that complex 1 exhibits a significant growth suppression effect on both cell lines at lower concentrations compared to other tested complexes .

The mechanism by which these complexes exert their anti-tumor effects appears to involve the induction of apoptosis through proteasome inhibition. Proteasome inhibitors can selectively induce apoptosis in cancer cells, which rely heavily on proteasomal degradation for survival .

Flow cytometry analyses have demonstrated that treatment with these complexes leads to cell cycle arrest in the G0/G1 phase, indicating a disruption in cellular proliferation processes .

Interaction with Biological Macromolecules

The interaction of this compound with DNA and proteins has been investigated to understand its biological implications further. Studies utilizing fluorescence spectroscopy have shown that metal complexes derived from this acid can intercalate with DNA, leading to significant changes in fluorescence properties, which suggests strong binding affinities .

Table 2: Interaction Studies

| Interaction Type | Method Used | Observations |

|---|---|---|

| DNA Binding | Fluorescence Spectroscopy | Intercalative binding observed |

| Protein Binding | Electronic Absorption | Static quenching of fluorescence |

Case Studies

Several case studies have been documented regarding the use of metal complexes with this compound in cancer therapy:

- A549 Cell Line Study : A study evaluated the effects of metal complexes on A549 cells, demonstrating that complex 1 significantly inhibited cell growth at concentrations as low as 20 µM, with an IC50 value of 8.82 µM .

- Caco-2 Cell Line Study : Similarly, complex 2 exhibited potent activity against Caco-2 cells with an IC50 value of 0.00053 µM, indicating its potential as a therapeutic agent for colorectal cancer .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-4-methyl-5-nitrobenzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of structurally similar nitrobenzoic acid derivatives (e.g., 2-chloro-4-fluoro-5-nitrobenzoic acid) involves chlorination and nitration steps. Key factors include:

-

Reagent Selection : Thionyl chloride (SOCl₂) or oxalyl chloride for carboxylic acid activation, with N,N-dimethylformamide (DMF) as a catalyst .

-

Solvent and Temperature : Dichloromethane (DCM) at 50°C for 1–12 hours achieves moderate yields. Lower temperatures (0–20°C) reduce side reactions but prolong reaction times .

-

Purification : Recrystallization from ethanol/water mixtures improves purity. NMR (¹H/¹³C) and HPLC are critical for verifying structural integrity .

Synthetic Method Reagents Solvent Temp (°C) Yield (%) Method A SOCl₂, DMF Benzene Reflux 65–70 Method B Oxalyl chloride DCM 50 55–60 Method C SOCl₂, DMF DCM 0–20 50–55

Q. How can crystallographic data for this compound be reliably obtained and refined?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for structure refinement:

- Data Collection : Mount crystals on a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : SHELXL applies full-matrix least-squares refinement, accounting for anisotropic displacement parameters. Hydrogen bonds are modeled using SHELXPRO .

- Validation : Check for R-factor convergence (R₁ < 0.05) and validate geometry with PLATON .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (400 MHz, DMSO-d₆) identifies aromatic protons (δ 8.2–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and nitro group positions .

- IR Spectroscopy : Peaks at ~1540 cm⁻¹ (NO₂ asymmetric stretch) and ~1680 cm⁻¹ (C=O stretch) confirm functional groups .

- Mass Spectrometry : ESI-MS ([M-H]⁻ at m/z 228.5) verifies molecular weight .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Effects : The methyl group at position 4 hinders electrophilic attack at the ortho position, directing reactions to the para-nitro group.

- Electronic Effects : The electron-withdrawing nitro group activates the benzene ring for nucleophilic aromatic substitution (SNAr) at position 2, facilitated by the chloro leaving group.

- Experimental Design : React with amines (e.g., aniline) in DMF at 80°C. Monitor kinetics via HPLC to assess substitution rates .

Q. What challenges arise in resolving hydrogen-bonding networks in this compound crystals, and how can they be addressed?

- Methodological Answer :

- Challenges : Polymorphism and twinning due to strong intermolecular hydrogen bonds (O–H···O, N–O···H–C).

- Solutions : Use high-resolution synchrotron XRD (λ = 0.5 Å) to improve data quality. Apply graph-set analysis (Etter’s method) to categorize H-bond motifs (e.g., R₂²(8) rings) .

- Software Tools : Mercury (CCDC) for visualizing H-bond networks and packing diagrams .

Q. Can computational modeling predict the compound’s solubility and stability under varying pH conditions?

- Methodological Answer :

- pKa Prediction : Use COSMO-RS or ACD/Labs to estimate pKa values (~2.5 for COOH, ~-1.5 for NO₂).

- Solubility Simulation : Molecular dynamics (MD) with GROMACS predicts solubility trends:

- Polar Solvents : High solubility in DMSO (logS ≈ -1.2) due to H-bond acceptor capacity.

- Aqueous Buffers : Low solubility at pH < 3 (protonated COOH) but improves at pH > 5 (deprotonated) .

Data Contradictions and Validation

- Synthesis Yields : reports 65–70% yields with SOCl₂ in benzene, while oxalyl chloride methods yield 55–60%. Discrepancies may arise from solvent polarity effects or incomplete activation .

- Crystallographic R-factors : SHELX-refined structures (R₁ < 0.05) are reliable, but twinned crystals may inflate R-values. Cross-validate with Hirshfeld surface analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.